molecular formula C14H10Cl4S2 B15089879 Disulfide, bis(2,4-dichloro-5-methylphenyl) CAS No. 88519-69-1

Disulfide, bis(2,4-dichloro-5-methylphenyl)

Cat. No.: B15089879
CAS No.: 88519-69-1
M. Wt: 384.2 g/mol
InChI Key: PJXJVCCMXWQPIM-UHFFFAOYSA-N
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Description

Disulfide, bis(2,4-dichloro-5-methylphenyl) is an organic compound with the molecular formula C14H10Cl4S2 It is characterized by the presence of two sulfur atoms connected by a disulfide bond, with each sulfur atom bonded to a 2,4-dichloro-5-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disulfide, bis(2,4-dichloro-5-methylphenyl) typically involves the oxidation of thiols. One common method is the reaction of 2,4-dichloro-5-methylthiophenol with an oxidizing agent such as hydrogen peroxide or iodine in the presence of a base like sodium hydroxide. The reaction proceeds as follows:

2C7H6Cl2S+H2O2C14H10Cl4S2+2H2O2 \text{C}_7\text{H}_6\text{Cl}_2\text{S} + \text{H}_2\text{O}_2 \rightarrow \text{C}_{14}\text{H}_{10}\text{Cl}_4\text{S}_2 + 2 \text{H}_2\text{O} 2C7​H6​Cl2​S+H2​O2​→C14​H10​Cl4​S2​+2H2​O

Industrial Production Methods

In an industrial setting, the production of disulfide, bis(2,4-dichloro-5-methylphenyl) can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Disulfide, bis(2,4-dichloro-5-methylphenyl) can undergo various chemical reactions, including:

    Oxidation: The disulfide bond can be further oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced back to thiols using reducing agents like dithiothreitol or sodium borohydride.

    Substitution: The chlorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine, or other oxidizing agents.

    Reduction: Dithiothreitol, sodium borohydride, or other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Disulfide, bis(2,4-dichloro-5-methylphenyl) has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of disulfide bonds in peptides and proteins.

    Biology: Studied for its potential role in redox biology and as a model compound for understanding disulfide bond formation and cleavage in biological systems.

    Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that release active thiols upon reduction.

    Industry: Used in the production of polymers and other materials that require disulfide linkages for enhanced stability and performance.

Mechanism of Action

The mechanism of action of disulfide, bis(2,4-dichloro-5-methylphenyl) involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds play a crucial role in the stabilization of protein structures. The compound can undergo redox reactions, where the disulfide bond is reduced to thiols or oxidized to sulfoxides or sulfones. These reactions are mediated by various enzymes and redox-active molecules in the cell.

Comparison with Similar Compounds

Disulfide, bis(2,4-dichloro-5-methylphenyl) can be compared with other disulfide compounds such as:

    Disulfide, bis(4-methylphenyl): Similar structure but lacks the chlorine atoms, leading to different reactivity and applications.

    Disulfide, bis(2,4-dichlorophenyl):

Properties

CAS No.

88519-69-1

Molecular Formula

C14H10Cl4S2

Molecular Weight

384.2 g/mol

IUPAC Name

1,5-dichloro-2-[(2,4-dichloro-5-methylphenyl)disulfanyl]-4-methylbenzene

InChI

InChI=1S/C14H10Cl4S2/c1-7-3-13(11(17)5-9(7)15)19-20-14-4-8(2)10(16)6-12(14)18/h3-6H,1-2H3

InChI Key

PJXJVCCMXWQPIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)SSC2=C(C=C(C(=C2)C)Cl)Cl

Origin of Product

United States

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